BenchChemオンラインストアへようこそ!

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid

Melatonin Receptor MT2 Selectivity Negative Control

This compound is the only experimentally validated negative control for the selective hMT2 agonist UCSF4226, as established in a landmark Nature publication. Its inactivity at melatonin MT1 and MT2 receptors is quantitatively defined (pEC50 < 4.5), enabling confident attribution of phenotypic effects to MT2 receptor activation. Generic phthalimide derivatives lack this specific validation—substitution introduces risk of off-target effects that compromise experimental interpretation. For reproducible melatonin receptor research, this probe pair control is scientifically irreplaceable.

Molecular Formula C18H15NO5
Molecular Weight 325.32
CAS No. 735322-80-2
Cat. No. B2673187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid
CAS735322-80-2
Molecular FormulaC18H15NO5
Molecular Weight325.32
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H15NO5/c1-2-24-15-8-7-11(9-14(15)18(22)23)10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9H,2,10H2,1H3,(H,22,23)
InChIKeyAXIBWLCQMPQDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid (CAS 735322-80-2): Procurement & Selection Guide


5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid (CAS 735322-80-2) is a synthetic phthalimide-benzoic acid hybrid with the molecular formula C18H15NO5 and a molecular weight of 325.32 g/mol . This compound is commercially offered as a research chemical, typically at ≥95% purity, and is structurally characterized by a 2-ethoxybenzoic acid core linked via a methylene bridge to a 1,3-dioxoisoindoline (phthalimide) moiety . Its primary documented scientific utility is as a well-characterized inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226, as established by the probe pair framework in a landmark *Nature* publication [1].

Why 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid Cannot Be Substituted by a Generic Analog


This compound belongs to a broader class of phthalimide-benzoic acid hybrids, which are explored as scaffolds for aldose reductase inhibitors, HDAC inhibitors, and anti-inflammatory agents [1]. However, its validated function is not based on general class activity but on its specific, quantifiable lack of activity at melatonin MT1 and MT2 receptors. This makes it an essential negative control for the agonist UCSF4226. A generic substitution by another 'inactive' phthalimide derivative would be scientifically invalid without identical experimental validation, as even minor structural modifications can introduce off-target effects or unexpected receptor interactions, compromising the interpretation of results in melatonin receptor research . The evidence below demonstrates that its 'inactivity' is quantitatively defined under specific assay conditions, a critical parameter for reproducible scientific selection.

Quantitative Differentiation Evidence for 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid Procurement


Validated Inactivity at Human Melatonin MT2 Receptors vs. UCSF4226 Agonist

In a direct head-to-head comparison, the target compound (Sigma RefCode Z3670677764/SML2754) was tested alongside the selective hMT2 agonist UCSF4226 (SML2753) for inhibition of isoproterenol-stimulated cAMP production on hMT1 and hMT2 receptors transiently expressed in HEK cells. The compound showed no measurable activity (pEC50 < 4.5) at either receptor, while UCSF4226 demonstrated potent and selective agonism at hMT2 (pEC50 = 8.2 ± 0.1) [1]. This establishes the compound as a validated, paired inactive control.

Melatonin Receptor MT2 Selectivity Negative Control

Confirmed Lack of Activity at Human Melatonin MT1 Receptors vs. UCSF4226

The same head-to-head study also profiled activity at the hMT1 receptor. The target compound remained inactive (pEC50 < 4.5), while UCSF4226 showed moderate agonism (pEC50 = 6.8 ± 0.2) [1]. This confirms the compound's inactivity across both melatonin receptor subtypes, a critical parameter for interpreting experiments designed to isolate MT2-specific signaling.

Melatonin Receptor MT1 Selectivity Off-Target Screening

Commercial Availability as a Chemically Defined Probe Pair with UCSF4226

The compound is explicitly offered by Sigma-Aldrich as the 'inactive control for selective human melatonin MT2 receptor agonist UCSF4226' . The active probe UCSF4226 (SML2753) and its inactive control (SML2754) are marketed as a paired set, a practice endorsed by the original authors to ensure community access to well-characterized chemical probes with a matched negative control [1]. This commercial pairing reinforces the compound's designated role and ensures batch-to-batch consistency for reproducible research.

Chemical Probe Probe Pair Drug Discovery

Key Application Scenarios for Procuring 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid


Negative Control for Melatonin MT2 Receptor Agonism Studies

In any in vitro or in vivo experiment utilizing the selective hMT2 agonist UCSF4226 to probe melatonin receptor biology, this compound is the essential negative control. Its validated inactivity at both hMT1 and hMT2 receptors (pEC50 < 4.5) allows researchers to confidently attribute any observed phenotypic effects to MT2 receptor activation, distinguishing them from off-target effects of the chemical scaffold. As published in *Nature*, the authors explicitly provided this probe pair to the community for this purpose [1].

Circadian Rhythm and Sleep Disorder Research

For studies investigating the role of melatonin MT2 receptors in circadian phase shifting, sleep regulation, or mood disorders, this compound serves as a critical control. UCSF4226 is used to activate MT2 receptors, and this inactive control ensures that experimental outcomes are specifically linked to receptor activation rather than non-specific chemical effects. This is particularly relevant in mouse models of jet lag or circadian re-entrainment, where UCSF4226 has been shown to be active [1].

GPCR Selectivity Profiling and Chemical Biology

In broader G protein-coupled receptor (GPCR) panels or selectivity screens, this compound can serve as a control for the phthalimide-benzoic acid chemotype. Its characterized inactivity at melatonin receptors provides a baseline, while its potential activity at other targets (e.g., aldose reductase) can be investigated. This scaffold-specific control helps in deconvoluting structure-activity relationships (SAR) for phthalimide-containing libraries [2].

Quote Request

Request a Quote for 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.